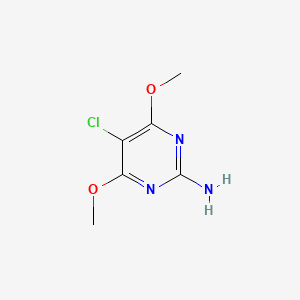
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) is a chemical compound with the molecular formula C₆H₈ClN₃O₂. It is also known by its other names, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine and 2-amino-5-chloro-4,6-dimethoxypyrimidine . This compound is part of the pyrimidine family, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method involves the reaction of 2-aminopyrimidine with chlorinating agents such as thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position. This is followed by methoxylation using methanol in the presence of a base like sodium methoxide (NaOCH₃) to introduce methoxy groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-pyrimidinamine derivatives, while oxidation can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrimidine-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
5-Pyrimidinamine, 2-chloro-4,6-dimethyl-: Similar structure but with different substitution pattern.
2-Pyrimidinamine, 4,6-dimethoxy-: Lacks the chlorine atom at the 5-position.
Uniqueness
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
55693-77-1 |
|---|---|
Formule moléculaire |
C6H8ClN3O2 |
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
5-chloro-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h1-2H3,(H2,8,9,10) |
Clé InChI |
MJHVXVJMCSXNBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)N)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


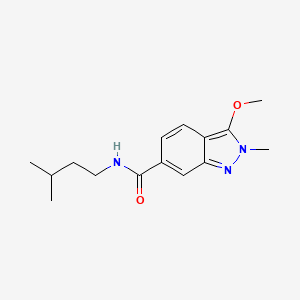
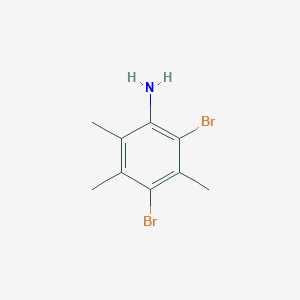
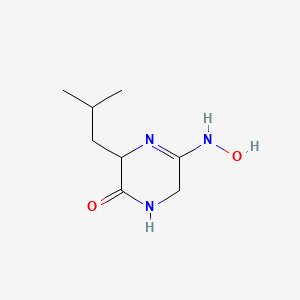
![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)

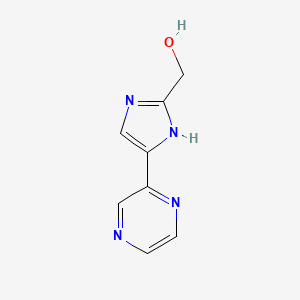

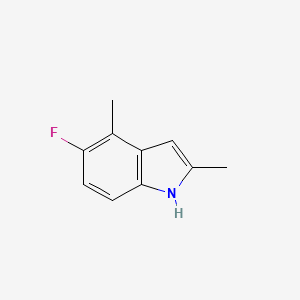
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)
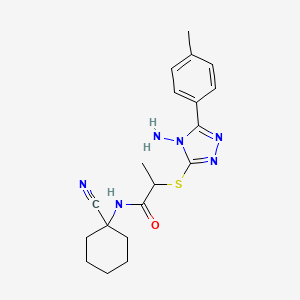
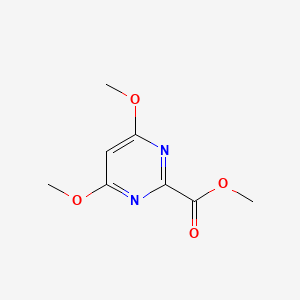
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
